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For Researchers, Scientists, and Drug Development Professionals

Abstract
N-Hydroxynicotinamidine, also known as N'-hydroxypyridine-3-carboximidamide, is a pyridine-

based amidoxime that holds potential for investigation in medicinal chemistry and drug

discovery. As a derivative of nicotinamide (a form of vitamin B3), it is positioned at the

intersection of established biological pathways and novel chemical functionalities. This

technical guide provides a comprehensive overview of the characterization of N-

Hydroxynicotinamidine, including its chemical and physical properties, detailed synthesis

protocols, and predicted spectral data. Furthermore, this document explores the potential

biological activities and mechanisms of action by examining related nicotinamide and

amidoxime derivatives, offering a roadmap for future research and development.

Chemical and Physical Properties
N-Hydroxynicotinamidine is a small molecule with the chemical formula C6H7N3O. Its structure

features a pyridine ring, a core component of many biologically active compounds, and an

amidoxime functional group, which is known to be a versatile pharmacophore.
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Property Value Source

IUPAC Name
N'-hydroxypyridine-3-

carboximidamide
--INVALID-LINK--

Synonyms

N-Hydroxynicotinamidine, 3-

Pyridylamidoxime,

Nicotinamide oxime

--INVALID-LINK--

CAS Number 1217433-56-1 --INVALID-LINK--

Molecular Formula C6H7N3O --INVALID-LINK--

Molecular Weight 137.14 g/mol --INVALID-LINK--

Predicted XLogP3 -0.1 --INVALID-LINK--

Predicted Hydrogen Bond

Donor Count
2 --INVALID-LINK--

Predicted Hydrogen Bond

Acceptor Count
3 --INVALID-LINK--

Predicted Rotatable Bond

Count
1 --INVALID-LINK--

Synthesis of N-Hydroxynicotinamidine
The most common and straightforward method for the synthesis of amidoximes is the reaction

of a nitrile with hydroxylamine. This method is applicable to the synthesis of N-

Hydroxynicotinamidine from 3-cyanopyridine.

Experimental Protocol: Synthesis from 3-Cyanopyridine
Materials:

3-Cyanopyridine

Hydroxylamine hydrochloride (NH2OH·HCl)

Sodium carbonate (Na2CO3) or another suitable base (e.g., triethylamine)
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Ethanol or Methanol (solvent)

Water

Procedure:

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) in a minimal

amount of water.

Add a solution of sodium carbonate (2.0 equivalents) in water to the hydroxylamine

hydrochloride solution to liberate the free hydroxylamine.

To this aqueous solution, add a solution of 3-cyanopyridine (1.0 equivalent) in ethanol.

The reaction mixture is then stirred at room temperature or heated to reflux (typically 60-

80°C) for a period of 1 to 48 hours. The progress of the reaction should be monitored by Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Upon completion of the reaction, the mixture is cooled to room temperature. If inorganic salts

have precipitated, they are removed by filtration.

The filtrate is then concentrated under reduced pressure to remove the solvent.

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol,

ethyl acetate, or a mixture of solvents) to yield N-Hydroxynicotinamidine as a crystalline

solid.

Synthesis Workflow

3-Cyanopyridine
Hydroxylamine HCl
Sodium Carbonate

Reaction
(Reflux, 1-48h)

Ethanol/Water

Work-up
(Filtration, Concentration)

Purification
(Recrystallization) N-Hydroxynicotinamidine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.researchgate.net/figure/Yields-and-characteristic-spectral-data-of-synthesized_tbl2_313773936
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: General workflow for the synthesis of N-Hydroxynicotinamidine.

Spectroscopic Characterization
Due to the absence of publicly available experimental spectra for N-Hydroxynicotinamidine, this

section provides predicted spectral data and an interpretation based on the known chemical

shifts and absorption frequencies of its constituent functional groups.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of N-Hydroxynicotinamidine would exhibit signals

corresponding to the protons on the pyridine ring and the protons of the amidoxime group.

Predicted Chemical
Shift (ppm)

Multiplicity Number of Protons Assignment

~8.7 s 1H H-2 (Pyridine)

~8.6 d 1H H-6 (Pyridine)

~7.9 d 1H H-4 (Pyridine)

~7.4 dd 1H H-5 (Pyridine)

~9.5 s (broad) 1H N-OH

~5.8 s (broad) 2H -NH2

Note: Predicted chemical shifts are estimates and can vary based on the solvent and other

experimental conditions. The protons on the nitrogen and oxygen atoms are exchangeable and

may appear as broad signals or not be observed at all in the presence of D2O.

Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum would show six distinct signals for the carbon atoms in N-

Hydroxynicotinamidine.
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Predicted Chemical Shift (ppm) Assignment

~150 C=N (Amidoxime)

~152 C-2 (Pyridine)

~135 C-3 (Pyridine)

~123 C-4 (Pyridine)

~148 C-5 (Pyridine)

~128 C-6 (Pyridine)

Note: These are approximate chemical shifts. The actual values can be influenced by the

solvent and other factors.

Infrared (IR) Spectroscopy
The IR spectrum of N-Hydroxynicotinamidine is expected to show characteristic absorption

bands for the O-H, N-H, C=N, and aromatic C-H and C=C bonds.

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H stretch (from N-OH)

3350 - 3150 Medium N-H stretch (from -NH2)

~3050 Medium Aromatic C-H stretch

~1650 Strong C=N stretch (Amidoxime)

1600 - 1450 Medium to Strong
Aromatic C=C and C=N ring

stretching

~900-650 Medium to Strong
Aromatic C-H out-of-plane

bending

Mass Spectrometry
The electron ionization (EI) mass spectrum of N-Hydroxynicotinamidine is expected to show a

molecular ion peak (M⁺) at m/z = 137. Key fragmentation patterns would likely involve the loss
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of small neutral molecules such as H₂O, NH₃, and HCN from the molecular ion.

Predicted Fragmentation:

m/z 137: Molecular ion [C6H7N3O]⁺

m/z 120: Loss of NH₃

m/z 119: Loss of H₂O

m/z 110: Loss of HCN

m/z 78: Pyridine ring fragment

Potential Biological Activity and Mechanism of
Action
While specific biological data for N-Hydroxynicotinamidine is not readily available, the activities

of related nicotinamide and amidoxime derivatives can provide insights into its potential

therapeutic applications.

Enzyme Inhibition
Nicotinamide and its derivatives are known to be involved in numerous enzymatic processes.

For instance, various nicotinamide derivatives have been investigated as inhibitors of enzymes

such as succinate dehydrogenase and as modulators of angiogenesis by inhibiting vascular

endothelial growth factor receptor 2 (VEGFR2).[2][3] The amidoxime group can act as a zinc-

binding group, suggesting potential inhibitory activity against metalloenzymes.

Antimicrobial and Antiviral Activity
Pyridine-based compounds, including amidoxime derivatives, have shown a broad spectrum of

antimicrobial and antiviral activities.[4] For example, N-Hydroxypyridine-3-carboxamide, a

related compound, has been reported to have an inhibitory effect on viral replication.[3]

Signaling Pathway Modulation
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The nicotinamide scaffold is central to the coenzyme NAD+, which plays a critical role in

cellular redox reactions and is a substrate for several enzymes involved in signaling pathways,

such as PARPs and sirtuins. It is plausible that N-Hydroxynicotinamidine could modulate these

or other signaling pathways. Further research is needed to elucidate its specific molecular

targets and mechanisms of action.

Experimental Workflow for Biological Evaluation

In Vitro Studies

Mechanism of Action Studies
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Caption: Proposed workflow for the biological evaluation of N-Hydroxynicotinamidine.

Conclusion
N-Hydroxynicotinamidine is a compound of interest for chemical and biological research due to

its nicotinamide core and amidoxime functionality. While experimental data on this specific

molecule is scarce, this guide provides a comprehensive framework for its synthesis,

characterization, and potential biological evaluation based on established chemical principles

and the activities of related compounds. The detailed protocols and predicted spectral data

herein serve as a valuable resource for researchers initiating studies on N-
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Hydroxynicotinamidine, paving the way for the exploration of its therapeutic potential. Further

experimental validation is essential to fully elucidate the properties and biological profile of this

promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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